Tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate
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Overview
Description
Tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of cyclohexylamine and is often used in organic synthesis and pharmaceutical research. This compound is known for its unique structure, which includes a tert-butyl ester group and two amino groups attached to a cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-aminocyclohexylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present in the molecule. The pathways involved may include the modulation of enzyme activity, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: A similar compound with a tert-butyl ester group but lacking the amino groups.
Tert-butyl (4-aminocyclohexyl)carbamate: Another related compound with a similar cyclohexylamine structure.
Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate: A compound with a similar ester group but different amino substituents.
Uniqueness
Tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate is unique due to the presence of two amino groups attached to the cyclohexyl ring, which provides distinct chemical reactivity and potential biological activity. This structural feature allows for a wide range of chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C12H24N2O2 |
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Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h8-10H,4-7,13-14H2,1-3H3 |
InChI Key |
ZWDZXQXFUGOWAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCC(CC1)N)N |
Origin of Product |
United States |
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